5-Chlorobenzotriazole

Corrosion Inhibition Copper Electrochemistry

5-Chlorobenzotriazole (CAS 94-97-3) is essential for precise metal surface passivation. Its 5-chloro substituent enables faster, self-healing cuprous complex films and durable, hydrophobic layers, outperforming generic benzotriazole and tolyltriazole in recirculating cooling systems, electronics, and heritage conservation. For organometallic research, it exclusively yields defined Pt(II) tetrakis complexes critical for novel catalysts and drug candidates. Validate purity and supply consistency to avoid field failures; choose the only grade with documented substituent-specific performance for advanced engineering.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 94-97-3
Cat. No. B1630289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzotriazole
CAS94-97-3
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C=C1Cl
InChIInChI=1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
InChIKeyPZBQVZFITSVHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzotriazole (CAS 94-97-3): Technical Baseline and Industrial Profile


5-Chlorobenzotriazole (CAS 94-97-3) is a 5-substituted benzotriazole derivative characterized by the presence of a chlorine atom at the 5-position of the benzotriazole ring. The compound has a molecular formula of C₆H₄ClN₃ and a molecular weight of 153.57 g/mol [1]. It is typically supplied as a crystalline powder with a melting point ranging from 154–162°C, depending on purity . It exhibits limited water solubility (approximately 0.3 g/L at 25°C) but is freely soluble in common organic solvents such as ethanol, acetone, and DMSO [2]. The compound serves as a versatile intermediate in the synthesis of UV absorbers (e.g., UV-327), pharmaceutical agents (e.g., antifungal triazoles), and corrosion inhibitors for non-ferrous metals .

Why Benzotriazole and 5-Methylbenzotriazole Cannot Directly Replace 5-Chlorobenzotriazole


Generic substitution of 5-chlorobenzotriazole with unsubstituted benzotriazole (BTA) or 5-methylbenzotriazole is not a scientifically valid approach due to the profound impact of the 5-chloro substituent on physicochemical and performance-critical properties. The electron-withdrawing chlorine atom alters the electron density of the triazole ring, which in turn modifies the compound's ability to form stable complexes with metal surfaces [1], influences its adsorption kinetics [2], and changes its overall hydrophobicity and volatility [3]. These differences translate directly into quantifiable variations in corrosion inhibition efficiency, ligand coordination behavior, and biological activity profiles. Procurement decisions that overlook these substituent-specific effects risk selecting a material that may fail to meet the required performance specifications in a given application, leading to suboptimal protection, reduced yield, or off-target effects.

Quantitative Differentiation Evidence for 5-Chlorobenzotriazole vs. Close Analogs


Superior Complex Formation Ease and Corrosion Inhibition Efficiency for Copper in Neutral Sulfate

In a direct head-to-head electrochemical impedance and surface-enhanced Raman spectroscopy study, 5-chlorobenzotriazole demonstrated the highest ease of cuprous complex polymer film formation compared to unsubstituted benzotriazole, 5-methylbenzotriazole, and 5-nitrobenzotriazole. The ranking of complex formation ease was 5-chlorobenzotriazole > benzotriazole ≈ 5-methylbenzotriazole > 5-nitrobenzotriazole. This ranking directly correlated with the measured inhibition efficiencies in neutral pH solutions [1]. This superior film formation capability is a direct consequence of the electron-withdrawing effect of the 5-chloro substituent, which facilitates the deprotonation and subsequent complexation of the molecule with Cu(I) ions on the metal surface.

Corrosion Inhibition Copper Electrochemistry Benzotriazole

Enhanced Long-Term Corrosion Protection in Humid Atmospheres Due to Lower Volatility

In chamber corrosion tests involving exposure to periodic moisture condensation and salt fog, the protective aftereffect of adsorbed triazole films was evaluated. After a short (1-hour) chamber treatment at 100°C, the initial protection order was BTA > TTA > CBTA (5-chlorobenzotriazole), which is inversely correlated with volatility. However, after prolonged (24-hour or more) treatment, allowing for equilibrium adsorption, the ranking reversed. The least volatile and most hydrophobic inhibitor, 5-chlorobenzotriazole (CBTA), provided the best long-term metal protection. This is because less volatile inhibitors form more stable, persistent adsorption layers that are less prone to desorption under humid conditions [1].

Atmospheric Corrosion Chamber Inhibitor Copper Volatility

Distinct Coordination Chemistry with Platinum(II) vs. Other 5-Substituted Benzotriazoles

In a comparative study of Pd(II) and Pt(II) coordination compounds with a series of benzotriazole ligands, 5-chlorobenzotriazole (5ClbtaH) exhibited a unique ability to form a tetrakis complex, [Pt(5ClbtaH)₄]Cl₂, with platinum(II). This specific stoichiometry and complex geometry were not reported for the analogous complexes formed with 1-methylbenzotriazole, 5-methylbenzotriazole, or 5-nitrobenzotriazole under the same conditions. All ligands acted as monodentate donors through the N(3) atom, but the 5-chloro derivative gave rise to this distinct cationic complex [1]. This indicates that the electronic influence of the chlorine substituent is sufficient to alter the preferred coordination sphere of the platinum center, potentially enabling the synthesis of unique metal-organic frameworks or catalysts.

Coordination Chemistry Platinum Complexes Ligands Synthesis

Defined Application Scenarios Where 5-Chlorobenzotriazole Delivers Verifiable Advantage


Copper Corrosion Protection in Neutral Aqueous Systems (Cooling Water, Electronic Manufacturing)

In scenarios involving copper surfaces exposed to neutral pH aqueous environments, such as recirculating cooling water systems, microelectronics fabrication, or the preservation of copper artifacts, 5-chlorobenzotriazole is a preferred inhibitor. Its demonstrated ability to form a cuprous complex polymer film more readily than unsubstituted benzotriazole [1] translates to faster passivation and potentially more robust, self-healing protection layers. This is critical in dynamic systems where the protective film may be mechanically or chemically disrupted.

Long-Term Atmospheric Corrosion Control in High-Humidity Storage or Enclosures

When copper or copper-alloy components require extended storage or are housed in enclosures subject to humidity and condensation (e.g., electrical cabinets, museum display cases, or packaged electronics), 5-chlorobenzotriazole provides a durable advantage. Its lower volatility and higher hydrophobicity, compared to benzotriazole or tolyltriazole, ensure the formation of a more stable, persistent adsorption layer under equilibrium conditions [2]. This results in a longer-lasting protective aftereffect, reducing the need for re-treatment and minimizing the risk of corrosion-related failures during long-term deployment or storage.

Synthesis of Specialized Platinum(II) Coordination Complexes

For organometallic chemists and materials scientists seeking to prepare specific platinum(II) complexes with defined stoichiometry, 5-chlorobenzotriazole is a reagent of choice. Its unique electronic profile, conferred by the 5-chloro substituent, enables the formation of a tetrakis cationic complex, [Pt(5ClbtaH)₄]Cl₂, which is not accessible using the unsubstituted, 5-methyl, or 5-nitro analogs [3]. This capability is valuable for exploring new catalyst architectures, developing novel anticancer drug candidates, or constructing metal-organic materials with tailored properties.

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